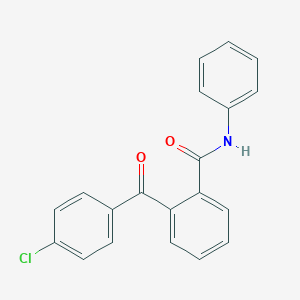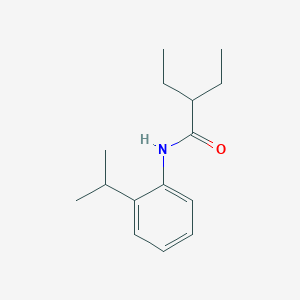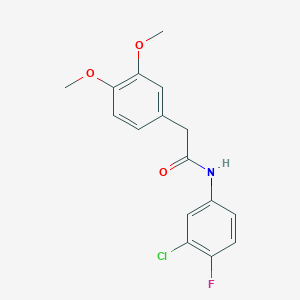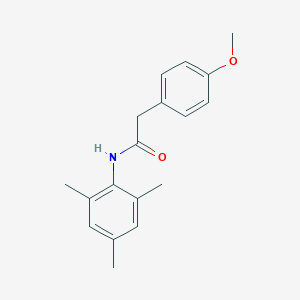
4-Ethylphenyl 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl 2-ethoxybenzoate (EPB) is an organic compound with the molecular formula C16H16O3. It is commonly used in scientific research as a chemical intermediate and as a starting material for the synthesis of other compounds. EPB is a white crystalline powder with a melting point of 70-73°C and a boiling point of 350°C. In
Mécanisme D'action
The mechanism of action of 4-Ethylphenyl 2-ethoxybenzoate is not well understood. However, it is believed to exert its biological effects by interacting with specific proteins or enzymes in the body. 4-Ethylphenyl 2-ethoxybenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 4-Ethylphenyl 2-ethoxybenzoate may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
4-Ethylphenyl 2-ethoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory activities in vitro. 4-Ethylphenyl 2-ethoxybenzoate has also been shown to inhibit the growth of cancer cells in vitro. Furthermore, 4-Ethylphenyl 2-ethoxybenzoate has been shown to exhibit antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethylphenyl 2-ethoxybenzoate has a number of advantages for use in lab experiments. It is a readily available and inexpensive starting material for the synthesis of other compounds. Furthermore, 4-Ethylphenyl 2-ethoxybenzoate is relatively easy to handle and has a low toxicity profile. However, 4-Ethylphenyl 2-ethoxybenzoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-Ethylphenyl 2-ethoxybenzoate has a relatively short shelf life and can degrade over time.
Orientations Futures
4-Ethylphenyl 2-ethoxybenzoate has potential for use in a wide range of scientific research areas. Some potential future directions for research on 4-Ethylphenyl 2-ethoxybenzoate include:
1. Development of novel 4-Ethylphenyl 2-ethoxybenzoate derivatives with improved biological activities.
2. Evaluation of the potential of 4-Ethylphenyl 2-ethoxybenzoate as a treatment for Alzheimer's disease and other neurodegenerative disorders.
3. Investigation of the mechanism of action of 4-Ethylphenyl 2-ethoxybenzoate and its derivatives.
4. Development of methods for improving the solubility and stability of 4-Ethylphenyl 2-ethoxybenzoate.
5. Evaluation of the potential of 4-Ethylphenyl 2-ethoxybenzoate as an anticancer and antifungal agent.
In conclusion, 4-Ethylphenyl 2-ethoxybenzoate is a versatile compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has a low toxicity profile. 4-Ethylphenyl 2-ethoxybenzoate has potential as a starting material for the synthesis of novel compounds with various biological activities. Further research is needed to fully understand the mechanism of action of 4-Ethylphenyl 2-ethoxybenzoate and its derivatives, and to evaluate their potential as therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-Ethylphenyl 2-ethoxybenzoate involves the reaction of 4-ethylphenol with 2-ethoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification reaction, resulting in the formation of 4-Ethylphenyl 2-ethoxybenzoate. The purity of the 4-Ethylphenyl 2-ethoxybenzoate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Ethylphenyl 2-ethoxybenzoate has been extensively used in scientific research as a starting material for the synthesis of other compounds. It has been used in the synthesis of novel benzimidazole derivatives with potential anti-inflammatory and antioxidant activities. 4-Ethylphenyl 2-ethoxybenzoate has also been used in the synthesis of 2-phenylbenzothiazole derivatives with potential anticancer activities. Furthermore, 4-Ethylphenyl 2-ethoxybenzoate has been used in the synthesis of 2,4,5-trisubstituted imidazole derivatives with potential antifungal activities.
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
(4-ethylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-13-9-11-14(12-10-13)20-17(18)15-7-5-6-8-16(15)19-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
BXDGGBPEIJALNM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



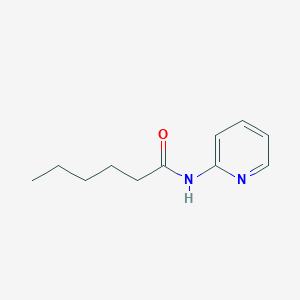
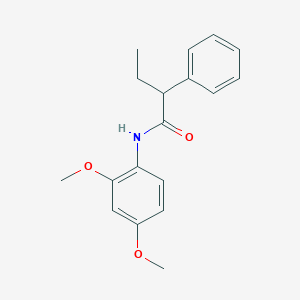
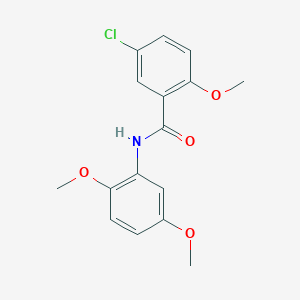
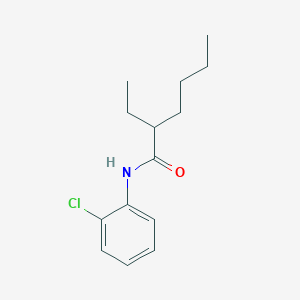
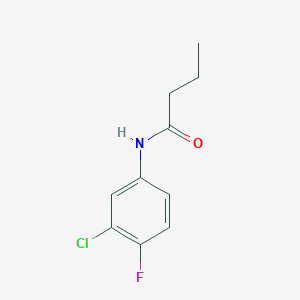
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
